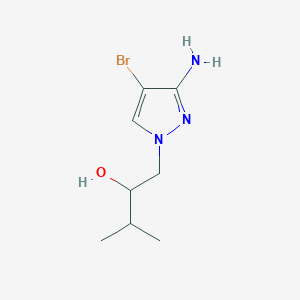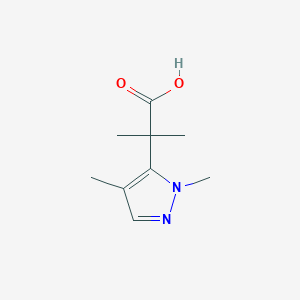![molecular formula C10H9ClN2O2 B13295601 6-[(But-3-yn-1-yl)amino]-3-chloropyridine-2-carboxylic acid](/img/structure/B13295601.png)
6-[(But-3-yn-1-yl)amino]-3-chloropyridine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-[(But-3-yn-1-yl)amino]-3-chloropyridine-2-carboxylic acid is an organic compound with the molecular formula C10H9ClN2O2. This compound is notable for its unique structure, which includes a pyridine ring substituted with a but-3-yn-1-ylamino group, a chlorine atom, and a carboxylic acid group. It has a molecular weight of 224.64 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(But-3-yn-1-yl)amino]-3-chloropyridine-2-carboxylic acid typically involves multi-step organic reactions. One common method includes the reaction of 3-chloropyridine-2-carboxylic acid with but-3-yn-1-amine under specific conditions to form the desired product. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and solvents, along with stringent control of reaction conditions, is crucial in industrial settings to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
6-[(But-3-yn-1-yl)amino]-3-chloropyridine-2-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom on the pyridine ring can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The alkyne group can participate in coupling reactions such as the Sonogashira coupling to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, often in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce more complex molecules with extended conjugation .
Scientific Research Applications
6-[(But-3-yn-1-yl)amino]-3-chloropyridine-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 6-[(But-3-yn-1-yl)amino]-3-chloropyridine-2-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways involved depend on the specific biological context and the target molecules .
Comparison with Similar Compounds
Similar Compounds
3-Chloropyridine-2-carboxylic acid: Lacks the but-3-yn-1-ylamino group.
6-Amino-3-chloropyridine-2-carboxylic acid: Lacks the but-3-yn-1-yl group.
6-[(But-3-yn-1-yl)amino]-pyridine-2-carboxylic acid: Lacks the chlorine atom.
Uniqueness
6-[(But-3-yn-1-yl)amino]-3-chloropyridine-2-carboxylic acid is unique due to the presence of both the but-3-yn-1-ylamino group and the chlorine atom on the pyridine ring. This combination of functional groups imparts specific chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C10H9ClN2O2 |
|---|---|
Molecular Weight |
224.64 g/mol |
IUPAC Name |
6-(but-3-ynylamino)-3-chloropyridine-2-carboxylic acid |
InChI |
InChI=1S/C10H9ClN2O2/c1-2-3-6-12-8-5-4-7(11)9(13-8)10(14)15/h1,4-5H,3,6H2,(H,12,13)(H,14,15) |
InChI Key |
ZAPDQFXQNGJRHD-UHFFFAOYSA-N |
Canonical SMILES |
C#CCCNC1=NC(=C(C=C1)Cl)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


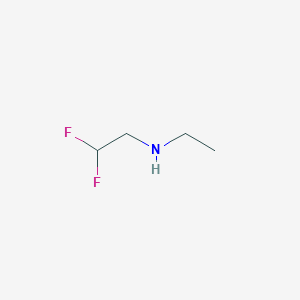
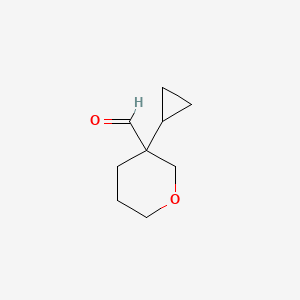
![5-(1-Methylcyclopropyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B13295530.png)
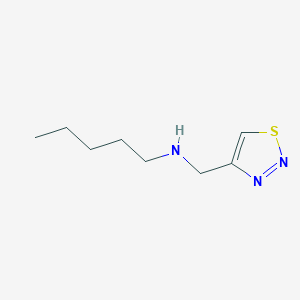
amine](/img/structure/B13295541.png)
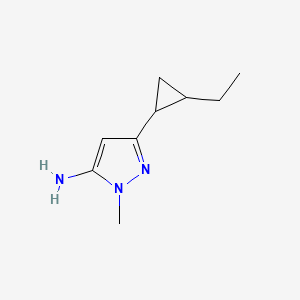
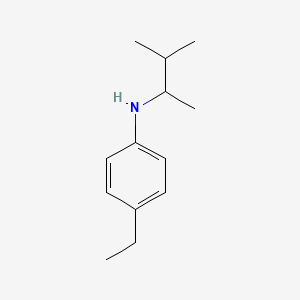
![6-Amino-1H,3H,4H-thiopyrano[3,4-c]pyridine-5-carbonitrile](/img/structure/B13295557.png)
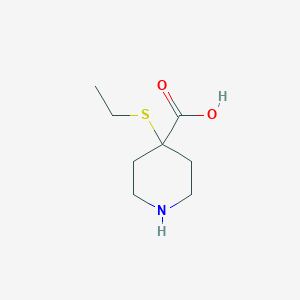
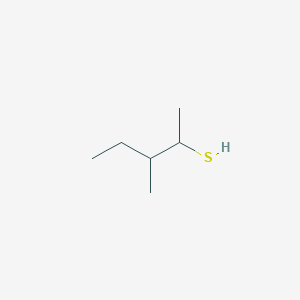
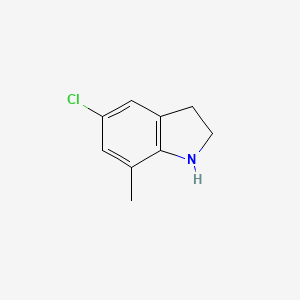
![4-{[(4-Bromothiophen-2-yl)methyl]amino}butan-2-ol](/img/structure/B13295582.png)
